1-Bromo-2-chloro-3-nitrobenzene

Descripción

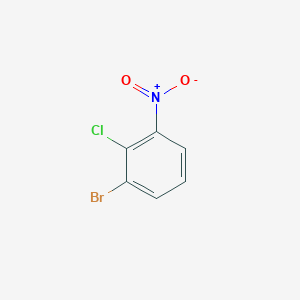

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-chloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIDAGAFFKAPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627948 | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-37-4 | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1-Bromo-2-chloro-3-nitrobenzene: Structure, Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 1-bromo-2-chloro-3-nitrobenzene, a key chemical intermediate in the pharmaceutical and fine chemical industries. We will explore its molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and its significant applications, particularly in the development of therapeutic agents. This document is intended for researchers, synthetic chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Molecular Structure and Identification

1-Bromo-2-chloro-3-nitrobenzene is a polysubstituted aromatic compound. The benzene ring is functionalized with three different substituents: a bromine atom, a chlorine atom, and a nitro group. The specific "1, 2, 3" substitution pattern, also known as the ortho and meta relationship between the groups, dictates its reactivity and steric profile, making it a unique building block for complex molecular architectures.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value |

| IUPAC Name | 1-bromo-2-chloro-3-nitrobenzene[1] |

| CAS Number | 3970-37-4[1][2][3] |

| Molecular Formula | C₆H₃BrClNO₂[1][2] |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)[O-][1] |

| InChI | InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H[1][2] |

| InChIKey | JNIDAGAFFKAPRV-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of 1-bromo-2-chloro-3-nitrobenzene are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 236.45 g/mol | [1][2][4] |

| Appearance | Pale Yellow Solid | [3] |

| Melting Point | 57-60°C | [2][3] |

| Boiling Point | 290.4 ± 20.0 °C (Predicted) | [2][3] |

| Density | 1.827 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Storage | Sealed in dry, Room Temperature | [3][4] |

Synthesis and Mechanism

The synthesis of 1-bromo-2-chloro-3-nitrobenzene is most effectively achieved via a decarboxylative bromination of 2-chloro-3-nitrobenzoic acid. This method, a variation of the Hunsdiecker reaction, provides a good yield and a reliable pathway to the desired product.

Mechanistic Insights

The choice of reagents is critical for the success of this transformation. 2-chloro-3-nitrobenzoic acid serves as the foundational scaffold. Red mercuric oxide (HgO) is employed to form the mercury(II) salt of the carboxylic acid in situ. This intermediate is more susceptible to radical decarboxylation than the free acid. The subsequent addition of elemental bromine (Br₂) under thermal and photolytic conditions initiates a free-radical chain reaction, leading to the expulsion of CO₂ and the introduction of the bromine atom at the 1-position. Carbon tetrachloride is an ideal solvent as it is relatively inert under these reaction conditions.

Detailed Experimental Protocol

This protocol is a self-validating system, with characterization steps included to confirm product identity and purity.

Materials:

-

2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol)

-

Red mercuric oxide (24.3 g, 111.62 mmol)

-

Bromine (5.75 mL, 111.6 mmol)

-

Carbon tetrachloride (350 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flask equipped with a reflux condenser and a dropping funnel, add 2-chloro-3-nitrobenzoic acid (15 g) and carbon tetrachloride (350 mL). The system should be under a nitrogen atmosphere.[2][3]

-

Reagent Addition: Add red mercuric oxide (24.3 g) to the suspension.[2][3]

-

Initiation: Heat the mixture to 87°C under light to achieve reflux.[2][3]

-

Bromination: Slowly add bromine (5.75 mL) dropwise to the refluxing mixture. The rate of addition should be controlled to maintain a steady reaction.[2][3]

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 3 hours.[2][3]

-

Quenching and Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 10 minutes to neutralize any remaining acids.[2][3]

-

Filtration: Filter the mixture through a pad of diatomaceous earth to remove insoluble mercury salts. Wash the filter cake with dichloromethane to ensure complete recovery of the product.[2][3]

-

Extraction and Drying: Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous sodium sulfate.[2][3]

-

Isolation: Remove the solvent by concentration under reduced pressure to yield the final product, 1-bromo-2-chloro-3-nitrobenzene. The typical yield is around 11.55 g (67%).[2][3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-Bromo-2-chloro-3-nitrobenzene.

Spectroscopic Characterization

Confirmation of the molecular structure and assessment of purity are achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides definitive evidence of the substitution pattern. In CDCl₃, the expected signals are observed at δ 7.84 (d, 1H), 7.71 (d, 1H), and 7.27 (dd, 1H), corresponding to the three protons on the aromatic ring.[3]

-

Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, with major peaks observed at m/z 235, 237, and 239 (M+1), confirming the elemental composition.[3]

Applications in Research and Drug Development

1-Bromo-2-chloro-3-nitrobenzene is a valuable reagent primarily used as a synthetic intermediate in the pharmaceutical industry.[2][3] Its utility is highlighted by its role in the synthesis of advanced therapeutic candidates.

A notable application is in the creation of the benzodiazepinone bromodomain inhibitor, CPI-637.[2][3] Bromodomain inhibitors are a class of epigenetic modulators being investigated for their potential in cancer therapy. The specific arrangement of functional groups on 1-bromo-2-chloro-3-nitrobenzene allows for its strategic incorporation into the complex scaffold of such inhibitors.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1-bromo-2-chloro-3-nitrobenzene.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1][4] | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][4] | Warning |

| Eye Damage/Irritation | H319: Causes serious eye irritation[1][4] | Warning |

| STOT, Single Exposure | H335: May cause respiratory irritation[1][4] | Warning |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

References

-

PubChem. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053. [Link]

Sources

- 1. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]

- 3. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]

- 4. 3970-37-4|1-Bromo-2-chloro-3-nitrobenzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1-Bromo-2-chloro-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the principles and practical considerations for performing electrophilic aromatic substitution (EAS) reactions on the highly deactivated substrate, 1-bromo-2-chloro-3-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the complex interplay of electronic and steric effects governed by the three substituents, predicts the regioselectivity of common EAS reactions, and provides robust, field-proven experimental protocols. The causality behind experimental design is emphasized to ensure both scientific integrity and successful implementation.

Introduction: The Challenge of a Polysubstituted, Deactivated Arene

1-Bromo-2-chloro-3-nitrobenzene is a polysubstituted aromatic compound of interest in the synthesis of complex molecules, including pharmaceutical intermediates.[1][2] Its reactivity in electrophilic aromatic substitution is governed by the cumulative and often competing effects of its three substituents. The benzene ring is heavily deactivated towards electrophilic attack due to the presence of two deactivating halogen atoms (Bromo- and Chloro-) and a strongly deactivating nitro group.[3] Understanding the directing effects and the steric environment of this molecule is paramount to predicting and controlling the outcome of further substitutions.

This guide will dissect the electronic properties of the substituents, analyze the resulting regiochemical control, and provide practical methodologies for key EAS reactions. The inherent difficulty of these reactions on such an electron-poor system necessitates carefully chosen, often forcing, conditions.

Analysis of Substituent Effects and Regioselectivity

The regioselectivity of an electrophilic aromatic substitution reaction is determined by the electronic and steric influences of the substituents already present on the aromatic ring.[4] In the case of 1-bromo-2-chloro-3-nitrobenzene, all three substituents are deactivating, meaning they decrease the rate of reaction compared to benzene.[5] However, their directing effects differ, leading to a complex but predictable pattern of substitution.

Electronic Effects: A Hierarchy of Deactivation

-

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position relative to itself.[6]

-

Halogens (-Br, -Cl): Halogens are also deactivating due to their strong inductive electron withdrawal (-I). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M), which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. This makes halogens unique as deactivating ortho-, para-directors .[6]

In a competition between multiple deactivating groups, the least deactivating group exerts the dominant directing influence.[7] The order of deactivating strength is:

-NO₂ > -Br ≈ -Cl

Therefore, the bromo and chloro substituents will primarily direct the position of the incoming electrophile.

Positional Analysis for Electrophilic Attack

There are three available positions for substitution on the 1-bromo-2-chloro-3-nitrobenzene ring: C4, C5, and C6.

-

Position C4: ortho to the Bromo group, meta to the Chloro group, and para to the Nitro group.

-

Position C5: meta to the Bromo group, para to the Chloro group, and meta to the Nitro group.

-

Position C6: para to the Bromo group, ortho to the Chloro group, and ortho to the Nitro group.

The directing effects of the existing substituents on these positions are summarized in the table below.

| Position of Attack | Directed by -Br (o,p) | Directed by -Cl (o,p) | Directed by -NO₂ (m) | Overall Electronic Favorability |

| C4 | Ortho (Favorable) | Meta (Unfavorable) | Para (Unfavorable) | Moderately Favorable |

| C5 | Meta (Unfavorable) | Para (Favorable) | Meta (Favorable) | Highly Favorable |

| C6 | Para (Favorable) | Ortho (Favorable) | Ortho (Unfavorable) | Moderately Favorable |

As the table indicates, position C5 is electronically favored by two of the three substituents (the chloro and nitro groups). Position C6 is favored by both halogens, while C4 is only favored by the bromo group.

Steric Hindrance: The Deciding Factor

With three adjacent bulky substituents, steric hindrance becomes a critical factor in determining the final product distribution.[8]

-

Attack at C6: This position is flanked by the bulky bromine atom at C1, making it the most sterically hindered position.

-

Attack at C4: This position is adjacent to the nitro group at C3, which, due to rotation, can also exert significant steric hindrance.

-

Attack at C5: This position is the most sterically accessible of the three available sites.

The logical flow for predicting the major product is visualized in the diagram below.

Caption: Logical workflow for predicting the major product of EAS on 1-bromo-2-chloro-3-nitrobenzene.

Key Electrophilic Aromatic Substitution Reactions and Protocols

Given the highly deactivated nature of the substrate, forceful reaction conditions are generally required. The following sections detail the predicted outcomes and provide robust experimental protocols for nitration, sulfonation, and halogenation.

Nitration

The introduction of a second nitro group further deactivates the ring, requiring high temperatures and potent nitrating agents. The predicted major product is 1-Bromo-2-chloro-3,5-dinitrobenzene .

Protocol: Nitration of 1-Bromo-2-chloro-3-nitrobenzene

Warning: This reaction involves strong acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Reagent Preparation: Prepare a nitrating mixture by slowly adding 15 mL of fuming nitric acid (90%) to 25 mL of concentrated sulfuric acid (98%) in a flask cooled in an ice-salt bath. Maintain the temperature below 10 °C.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 5.0 g of 1-bromo-2-chloro-3-nitrobenzene in 20 mL of concentrated sulfuric acid.

-

Addition of Nitrating Mixture: Cool the solution to 0 °C and slowly add the prepared nitrating mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 90-100 °C using an oil bath. Maintain this temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

-

Product Isolation: The solid product will precipitate. Isolate the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude product from ethanol to yield the purified 1-bromo-2-chloro-3,5-dinitrobenzene.

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for the nitration of 1-bromo-2-chloro-3-nitrobenzene.

Sulfonation

Sulfonation is a reversible process that requires a high concentration of sulfur trioxide (SO₃), typically by using fuming sulfuric acid (oleum).[7] The predicted major product is 4-bromo-5-chloro-2-nitrobenzenesulfonic acid .

Protocol: Sulfonation of 1-Bromo-2-chloro-3-nitrobenzene

-

Reaction Setup: Place 5.0 g of 1-bromo-2-chloro-3-nitrobenzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Oleum: Carefully add 20 mL of fuming sulfuric acid (20% SO₃) to the flask.

-

Reaction: Heat the mixture to 120-130 °C in an oil bath and maintain this temperature for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice.

-

Isolation: The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be filtered. Often, it is isolated as a salt. Add a saturated solution of sodium chloride to "salt out" the sodium salt of the sulfonic acid.

-

Purification: Filter the precipitated sodium sulfonate salt and wash with a cold, saturated NaCl solution. The product can be further purified by recrystallization from a water/ethanol mixture.

Halogenation

Further halogenation (e.g., bromination) would also be directed to the C5 position. This reaction requires a Lewis acid catalyst and elevated temperatures due to the deactivated ring. The predicted major product is 1,5-Dibromo-2-chloro-3-nitrobenzene .

Protocol: Bromination of 1-Bromo-2-chloro-3-nitrobenzene

-

Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas trap (to absorb HBr), place 5.0 g of 1-bromo-2-chloro-3-nitrobenzene and 2.0 g of anhydrous iron(III) bromide (FeBr₃).

-

Addition of Bromine: Gently heat the mixture to 60 °C. Slowly add 1.2 mL of liquid bromine dropwise from the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C for 2 hours, or until the evolution of HBr gas ceases.

-

Work-up: Cool the mixture to room temperature and add 50 mL of dichloromethane. Quench the reaction by carefully adding 50 mL of a 10% aqueous sodium bisulfite solution to destroy any excess bromine.

-

Extraction: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or ethanol.

Friedel-Crafts Reactions: A Note on Feasibility

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings that are strongly deactivated.[9] The presence of a nitro group, combined with two deactivating halogens, makes the benzene ring in 1-bromo-2-chloro-3-nitrobenzene exceptionally electron-poor.[10] Consequently, the ring is not nucleophilic enough to attack the carbocation or acylium ion intermediates generated in these reactions. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the nitro group, which adds a positive charge to the ring system and deactivates it even further.[10] Therefore, Friedel-Crafts reactions are not considered a viable synthetic route for the further functionalization of this substrate.

Conclusion

The electrophilic aromatic substitution of 1-bromo-2-chloro-3-nitrobenzene presents a significant synthetic challenge due to the profound deactivation of the aromatic ring. A thorough analysis of the competing electronic and steric effects of the substituents allows for a reliable prediction of regioselectivity. The less deactivating, ortho-, para-directing halogen atoms override the meta-directing nitro group, while steric hindrance ultimately favors substitution at the C5 position. Successful functionalization through nitration, sulfonation, or halogenation requires harsh reaction conditions. In contrast, Friedel-Crafts reactions are not feasible on this heavily deactivated system. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to work with this and similarly complex aromatic substrates.

References

-

Chegg. Which of the following is the best sequence to synthesise 1-bromo-2-chloro-3-nitrobenzene. (2021). Available at: [Link]. (Accessed: January 30, 2026).

-

Wikipedia. Electrophilic aromatic substitution. Available at: [Link]. (Accessed: January 30, 2026).

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]. (Accessed: January 30, 2026).

-

Fiveable. Synthesis of Polysubstituted Benzenes. Available at: [Link]. (Accessed: January 30, 2026).

-

Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]. (Accessed: January 30, 2026).

-

Pharmaguideline. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Available at: [Link]. (Accessed: January 30, 2026).

-

Seven Chongqing Chemdad Co. 1-BROMO-2-CHLORO-3-NITROBENZENE. Available at: [Link]. (Accessed: January 30, 2026).

-

Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Available at: [Link]. (Accessed: January 30, 2026).

-

Chemistry LibreTexts. 18.9: Trisubstituted Benzenes - Effects of Multiple Substituents. (2020). Available at: [Link]. (Accessed: January 30, 2026).

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]. (Accessed: January 30, 2026).

-

ResearchGate. (PDF) 1-Chloro-2-methyl-3-nitrobenzene. Available at: [Link]. (Accessed: January 30, 2026).

-

PubChem. 1-Bromo-2-chloro-3-nitrobenzene. Available at: [Link]. (Accessed: January 30, 2026).

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]. (Accessed: January 30, 2026).

-

Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects. (2023). Available at: [Link]. (Accessed: January 30, 2026).

-

Chemistry Stack Exchange. Friedel-Crafts reactions with Deactivating groups. (2022). Available at: [Link]. (Accessed: January 30, 2026).

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solved Which of the following is the best sequence to | Chegg.com [chegg.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]

- 9. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

reactivity of the nitro group in 1-Bromo-2-chloro-3-nitrobenzene

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-Bromo-2-chloro-3-nitrobenzene

Introduction

1-Bromo-2-chloro-3-nitrobenzene is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the distinct reactivity conferred by its three substituents: a bromo group, a chloro group, and a nitro group. The interplay of the electronic effects of these groups on the benzene ring dictates the molecule's behavior in chemical reactions. This guide provides an in-depth exploration of the reactivity of the nitro group in this specific chemical environment, with a focus on its reduction and its profound influence on the regioselectivity and feasibility of aromatic substitution reactions. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for the rational design of synthetic routes.

Chapter 1: The Electronic Landscape of 1-Bromo-2-chloro-3-nitrobenzene

The reactivity of an aromatic compound is fundamentally governed by the electron density of the ring and how it is modulated by its substituents. In 1-Bromo-2-chloro-3-nitrobenzene, all three substituents are electron-withdrawing, leading to a significantly electron-deficient aromatic system.

Substituent Effects

-

The Nitro Group (-NO₂): This is a powerful deactivating group, withdrawing electron density from the benzene ring through both a strong inductive effect (-I) and a pronounced resonance effect (-M).[3] This significantly diminishes the nucleophilicity of the ring, rendering it much less susceptible to electrophilic attack. The nitro group directs incoming electrophiles to the meta position.

-

The Bromo (-Br) and Chloro (-Cl) Groups: Halogens are a classic case of competing electronic effects. They are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity. However, they possess lone pairs of electrons that can be donated to the ring via the resonance effect (+M).[3] Because the inductive effect is dominant, halogens are deactivating overall. Despite this, their resonance effect makes them ortho, para-directors for electrophilic aromatic substitution.

The combined presence of these three deactivating groups makes 1-Bromo-2-chloro-3-nitrobenzene highly unreactive towards electrophilic aromatic substitution.[3]

Caption: Electronic effects of substituents in 1-Bromo-2-chloro-3-nitrobenzene.

Regioselectivity in Aromatic Reactions

-

Electrophilic Aromatic Substitution (EAS): Due to the profound deactivation of the ring, EAS reactions are exceptionally difficult and require harsh conditions. If a reaction were to be forced, the directing effects of the substituents would need to be considered. The halogens direct ortho and para, while the nitro group directs meta. The positions ortho and para to the halogens are C2, C4, C6 (for Br) and C1, C3 (for Cl). The positions meta to the nitro group are C1 and C5. The least deactivated positions would be the preferred sites of attack.

-

Nucleophilic Aromatic Substitution (NAS): The strong electron-withdrawing nature of the nitro group is advantageous for NAS. It activates the ring for nucleophilic attack, especially when positioned ortho or para to a suitable leaving group, by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5][6][7] In this molecule, the nitro group is ortho to the chloro group and meta to the bromo group. This positioning is critical for predicting the outcome of NAS reactions.

Chapter 2: Reactivity of the Nitro Group: Reduction to an Amine

A primary transformation of the nitro group is its reduction to an amine. This is a cornerstone reaction in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other specialty chemicals. The key challenge in the reduction of 1-Bromo-2-chloro-3-nitrobenzene is to achieve chemoselectivity, reducing the nitro group while preserving the carbon-halogen bonds, which are susceptible to hydrogenolysis.

General Strategies for Nitro Group Reduction

A variety of methods are available for the reduction of aromatic nitro groups.[8] These can be broadly categorized into:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni).[9]

-

Metal-Acid Systems: Employing a metal (e.g., Fe, Sn, Zn) in the presence of an acid (e.g., HCl, acetic acid).

-

Transfer Hydrogenation: Using a hydrogen donor (e.g., hydrazine, ammonium formate) with a catalyst.

For halogenated nitroaromatics, catalytic hydrogenation with H₂ and Pd/C can lead to undesired dehalogenation.[9] Therefore, milder or more selective methods are often preferred.

Protocol: Chemoselective Reduction using Hydrazine Hydrate and Pd/C

Catalytic transfer hydrogenation using hydrazine hydrate in the presence of a palladium catalyst is an effective method for the selective reduction of nitro groups in halogenated nitroarenes.[10]

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Bromo-2-chloro-3-nitrobenzene (1.0 eq) and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).

-

Reagent Addition: Slowly add hydrazine hydrate (2.0-3.0 eq) to the stirred suspension. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield 3-Bromo-2-chloroaniline.

Causality of Experimental Choices:

-

Hydrazine Hydrate: Serves as a safer and more convenient in-situ source of hydrogen compared to hydrogen gas.

-

Pd/C Catalyst: Provides a surface for the reaction to occur, facilitating the transfer of hydrogen from hydrazine to the nitro group.

-

Ethanol: A common solvent that dissolves the starting material and is compatible with the reaction conditions.

-

Filtration through Celite: Necessary to completely remove the solid palladium catalyst from the product.

Caption: Workflow for the chemoselective reduction of 1-Bromo-2-chloro-3-nitrobenzene.

Chapter 3: The Nitro Group's Role in Aromatic Substitution

The nitro group is a powerful modulator of the benzene ring's reactivity towards substitution reactions. Its influence is dichotomous: it strongly deactivates the ring for electrophilic substitution while activating it for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

As previously mentioned, the collective electron-withdrawing effects of the three substituents render the benzene ring in 1-Bromo-2-chloro-3-nitrobenzene extremely electron-poor and thus highly deactivated towards EAS.[3] Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which are common for benzene and activated derivatives, will not proceed under standard conditions.[11][12] Forcing conditions (e.g., high temperatures, strong Lewis acids) would be necessary, and would likely lead to a mixture of products with low yield.

Nucleophilic Aromatic Substitution (NAS)

The presence of the nitro group is the key to enabling NAS on this otherwise unreactive aryl halide. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]

3.2.1. The Activating Influence of the Nitro Group

For NAS to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows for the delocalization of the negative charge of the Meisenheimer complex onto the electron-withdrawing group, thereby stabilizing this key intermediate.[4][5][7]

In 1-Bromo-2-chloro-3-nitrobenzene:

-

The chloro group is at the C2 position, which is ortho to the C3 nitro group.

-

The bromo group is at the C1 position, which is meta to the C3 nitro group.

Therefore, the chloro group is significantly activated towards nucleophilic attack, while the bromo group is not. The attack of a nucleophile at the carbon bearing the chlorine atom will generate a Meisenheimer complex where the negative charge can be delocalized onto the nitro group. Attack at the carbon bearing the bromine atom does not allow for such stabilization.

Caption: Mechanism of Nucleophilic Aromatic Substitution on 1-Bromo-2-chloro-3-nitrobenzene.

3.2.2. Protocol: Synthesis of 1-Bromo-2-methoxy-3-nitrobenzene

A classic example of an NAS reaction is the substitution of a halide with a methoxide group.

Experimental Protocol:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Bromo-2-chloro-3-nitrobenzene (1.0 eq) in anhydrous methanol.

-

Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1-1.2 eq) to anhydrous methanol.

-

Reaction: Add the sodium methoxide solution to the solution of the starting material. Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Causality of Experimental Choices:

-

Sodium Methoxide: A strong nucleophile that will readily attack the electron-deficient aromatic ring.

-

Anhydrous Conditions: Necessary because sodium methoxide is a strong base and will react with any water present.

-

Inert Atmosphere: Prevents the reaction of sodium metal with atmospheric moisture and oxygen.

-

Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

Chapter 4: Summary of Reactivity

The is central to the molecule's synthetic utility. It can be selectively reduced to an amine, and it governs the regioselectivity of nucleophilic aromatic substitution.

| Reaction Type | Reagents | Key Feature | Product |

| Nitro Group Reduction | Hydrazine Hydrate, Pd/C | Chemoselective reduction of -NO₂ | 3-Bromo-2-chloroaniline |

| Nucleophilic Aromatic Substitution | NaOMe, MeOH | -NO₂ group activates the ortho -Cl | 1-Bromo-2-methoxy-3-nitrobenzene |

| Electrophilic Aromatic Substitution | N/A (Standard Conditions) | Ring is strongly deactivated | No reaction |

References

-

Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]

-

Study.com. (n.d.). For the compound 1-chloro-3-nitrobenzene, indicate which group on the ring is more strongly activating and then draw a structural formula of the major product formed by nitration of the compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Sciencemadness.org. (2011). reduction of 1-bromo-3-nitrobenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]

- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Strategic Sourcing of 1-Bromo-2-chloro-3-nitrobenzene: A Technical Guide for Researchers

Introduction: The Utility of a Polysubstituted Aromatic Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of starting materials and intermediates is paramount. 1-Bromo-2-chloro-3-nitrobenzene (CAS No. 3970-37-4) represents a key polysubstituted aromatic compound, offering a synthetically versatile scaffold for the construction of complex molecular architectures. Its unique arrangement of bromo, chloro, and nitro functionalities provides orthogonal handles for a variety of chemical transformations, making it a valuable precursor in the synthesis of high-value compounds, including potent enzyme inhibitors.[1] This guide provides an in-depth analysis of the commercial availability, pricing, synthesis, and critical applications of this reagent, designed for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Table 1: Key Properties of 1-Bromo-2-chloro-3-nitrobenzene

| Property | Value | Source |

|---|---|---|

| CAS Number | 3970-37-4 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Appearance | Pale Yellow Solid | [2] |

| Melting Point | 57-60 °C | [2] |

| Boiling Point | 290.4 ± 20.0 °C (Predicted) | [2] |

| Density | 1.827 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |[2] |

GHS Hazard Profile: Researchers must handle this compound with appropriate caution. According to aggregated GHS data, 1-Bromo-2-chloro-3-nitrobenzene is classified with the following hazards[1]:

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation (Skin corrosion/irritation)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Commercial Availability and Strategic Procurement

1-Bromo-2-chloro-3-nitrobenzene is readily available from a range of fine chemical suppliers, though pricing and purity can vary. Procurement decisions should be based on a balance of cost, required purity for the intended application, and supplier reliability.

Table 2: Representative Commercial Offerings for 1-Bromo-2-chloro-3-nitrobenzene

| Supplier | Grade/Purity | Quantity | Estimated Price (USD) | Notes |

|---|---|---|---|---|

| Epoch Labs (via IndiaMART) | Analytical Grade (99%) | Per kg | ~$28 / kg | Bulk pricing, suitable for large-scale synthesis.[3] |

| ChemScene (via Fisher Scientific) | >98% | 5 g | $49.98 | Research quantity, readily available through major distributors. |

| Various Marketplace Vendors | >95% | 1 g - 25 g | $9 - $74 | Price varies significantly based on supplier and quantity. |

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing often offers a significant cost advantage per gram.

Field Insight: For initial exploratory work and reaction optimization, sourcing smaller quantities from established distributors like Fisher Scientific is often the most efficient path. For scale-up campaigns, engaging with manufacturers or bulk suppliers like those found on IndiaMART can drastically reduce costs, though may require more rigorous in-house quality control upon receipt.

Synthesis: The Hunsdiecker Reaction in Practice

While commercially available, understanding the synthesis of 1-Bromo-2-chloro-3-nitrobenzene provides valuable context and offers the possibility of in-house production if required. The most commonly cited method is a modification of the Hunsdiecker reaction , a decarboxylative halogenation of a carboxylic acid salt.[4][5] This specific transformation was utilized in the context of developing novel HIV protease inhibitors, highlighting its relevance in medicinal chemistry campaigns.[6]

The synthesis starts from 2-chloro-3-nitrobenzoic acid. The key transformation involves the reaction of a heavy metal salt of the carboxylic acid (in this case, formed in situ with mercuric oxide) with elemental bromine.[2]

Caption: Hunsdiecker synthesis of the title compound.

Expert Analysis of the Mechanism: The reaction proceeds via a radical mechanism.[4][7]

-

Salt Formation: The carboxylic acid reacts with mercuric oxide to form a mercury(II) carboxylate salt.

-

Acyl Hypohalite Formation: This salt reacts with bromine to form a highly unstable acyl hypobromite intermediate. The precipitation of stable mercuric bromide (HgBr₂) is a thermodynamic driving force for this step.[8]

-

Radical Initiation: The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage upon heating or photochemical initiation, generating an acyloxy radical and a bromine radical.[7]

-

Decarboxylation & Propagation: The acyloxy radical rapidly loses a molecule of carbon dioxide (CO₂) to form an aryl radical. This decarboxylation step is entropically favored and irreversible.

-

Termination: The newly formed aryl radical abstracts a bromine atom from another acyl hypobromite molecule or combines with the bromine radical to yield the final product, 1-Bromo-2-chloro-3-nitrobenzene, and propagate the radical chain.

Detailed Laboratory Protocol: The following protocol is adapted from the procedure described by ChemicalBook and is understood to be representative of the method used in medicinal chemistry research.[2]

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) and carbon tetrachloride (350 mL).

-

Reagent Addition: Add red mercuric oxide (24.3 g, 111.62 mmol) to the suspension.

-

Heating & Bromination: Under nitrogen and with protection from light, heat the mixture to reflux (approx. 87°C). Slowly add bromine (5.75 mL, 111.6 mmol) dropwise over 30 minutes.

-

Reaction: Continue to reflux the mixture for 3 hours after the addition is complete.

-

Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Filter the mixture through a pad of diatomaceous earth, washing the filter cake with dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The expected yield is approximately 11.55 g (67%).[2]

Application in Drug Discovery: A Precursor to Bromodomain Inhibitors

The specific substitution pattern of 1-Bromo-2-chloro-3-nitrobenzene makes it an ideal starting material for the synthesis of complex heterocyclic systems. A prominent example is its use as a key intermediate in the synthesis of benzodiazepinone-based bromodomain inhibitors such as CPI-637.[9]

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. Inhibitors of the CBP/EP300 bromodomains, for which CPI-637 is a potent and selective example, have shown therapeutic potential in oncology and other diseases.

Caption: Synthetic utility in drug discovery workflows.

The synthesis of CPI-637 involves the transformation of the nitro group into an amine, followed by a series of cyclization and coupling reactions to build the final benzodiazepinone scaffold. The original bromo and chloro substituents can be used as handles for further diversification or removed as needed during the synthetic sequence.

Quality Control: Analytical Characterization

Verifying the identity and purity of 1-Bromo-2-chloro-3-nitrobenzene is critical. Standard analytical techniques should be employed.

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. In CDCl₃, the three aromatic protons appear as distinct signals. The expected chemical shifts are approximately δ 7.84 (d, 1H), 7.71 (d, 1H), and 7.27 (dd, 1H).[2] The splitting patterns (d = doublet, dd = doublet of doublets) are consistent with the 1,2,3-substitution pattern.

-

Mass Spectrometry: Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. The expected (M+1) peaks would be observed around m/z 235, 237, and 239.[2]

-

Melting Point: A sharp melting point within the literature range of 57-60°C is a strong indicator of high purity.[2]

Conclusion

1-Bromo-2-chloro-3-nitrobenzene is a commercially accessible and synthetically important building block for advanced chemical research, particularly in the field of medicinal chemistry. Its procurement can be optimized by selecting suppliers based on the scale of the research need, from small, high-purity batches for initial studies to bulk quantities for larger campaigns. A solid understanding of its synthesis via the Hunsdiecker reaction provides chemists with deeper insights into its reactivity and potential for in-house preparation. As a documented precursor to potent epigenetic modulators, this reagent will likely remain a relevant and valuable tool for scientists and drug development professionals.

References

-

Wikipedia. Hunsdiecker reaction. Available at: [Link]

-

BYJU'S. Hunsdiecker Reaction. Available at: [Link]

-

Professor Dave Explains. Hunsdiecker Reaction. (2021). Available at: [Link]

-

PubChem. 1-Bromo-2-chloro-3-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. EP2792355A1 - Compounds for use as bromodomain inhibitors.

-

IndiaMART. 1 Bromo 2 Chloro 3 Nitrobenzene. Available at: [Link]

-

Thaisrivongs, S., et al. (1996). Structure-Based Design of HIV Protease Inhibitors: 5,6-Dihydro-4-hydroxy-2-pyrones as Effective, Nonpeptidic Inhibitors. Journal of Medicinal Chemistry, 39(23), 4630–4642. Available at: [Link]

Sources

- 1. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]

- 3. indiamart.com [indiamart.com]

- 4. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]

- 9. adichemistry.com [adichemistry.com]

laboratory scale synthesis of 1-Bromo-2-chloro-3-nitrobenzene

Application Note 1045: Precision Synthesis of 1-Bromo-2-chloro-3-nitrobenzene via Regioselective Sandmeyer Transformation

Abstract

This application note details the laboratory-scale synthesis of 1-bromo-2-chloro-3-nitrobenzene (CAS 3970-37-4), a "sandwiched" trisubstituted aromatic scaffold critical for the development of benzodiazepinone bromodomain inhibitors and other pharmacophores.

Synthesizing contiguous 1,2,3-substituted benzenes is synthetically challenging due to steric crowding and competing electronic directing effects. Direct nitration of 1-bromo-2-chlorobenzene typically yields the para-isomer (4-nitro) rather than the desired meta-isomer (3-nitro). Therefore, this protocol utilizes a regioselective Sandmeyer strategy , starting from 2-chloroaniline. The workflow features a critical steam-distillation step to isolate the ortho-nitro intermediate based on intramolecular hydrogen bonding principles.

Strategic Analysis & Logic

The synthesis hinges on the "Ortho Effect" during the purification of the intermediate.

-

Nitration of 2-Chloroaniline: The amino group (-NH₂) is a strong ortho/para director. Nitration yields a mixture of 2-chloro-4-nitroaniline (major, para) and 2-chloro-6-nitroaniline (minor, ortho).

-

The Separation Logic (Steam Distillation):

-

2-Chloro-6-nitroaniline (Target): Possesses a strong intramolecular hydrogen bond between the -NH₂ and -NO₂ groups. This reduces its interaction with water, making it steam volatile .

-

2-Chloro-4-nitroaniline (Byproduct): Cannot form an intramolecular bond due to distance. It engages in intermolecular hydrogen bonding with water, rendering it non-volatile.

-

-

Sandmeyer Transformation: The isolated 2-chloro-6-nitroaniline is diazotized and treated with Cu(I)Br to replace the amino group with bromine, locking in the 1,2,3-substitution pattern.

Workflow Diagram

Caption: Logical flow for the isolation of the 1,2,3-substituted arene via steam distillation and Sandmeyer transformation.

Experimental Protocols

Protocol A: Synthesis & Purification of 2-Chloro-6-nitroaniline

Objective: To isolate the ortho-isomer from the nitration mixture.

Reagents:

-

2-Chloroaniline (50.0 g, 0.39 mol)

-

Conc. Sulfuric Acid (H₂SO4)

-

Conc. Nitric Acid (HNO₃)

-

Ice/Water

Procedure:

-

Dissolution: In a 1L 3-neck flask, dissolve 50.0 g of 2-chloroaniline in 250 mL of conc. H₂SO4.[1][2][3] Maintain temperature <20°C using an ice bath (exothermic).

-

Nitration: Prepare a mixed acid solution (25 mL conc. HNO₃ + 25 mL conc. H₂SO4).[1][2] Add this dropwise to the aniline solution, keeping the internal temperature strictly between 0–5°C . Stir for 2 hours at 0°C, then allow to warm to room temperature (RT) over 1 hour.

-

Quench: Pour the reaction mixture over 1 kg of crushed ice with vigorous stirring. A yellow precipitate (mixture of isomers) will form.

-

Steam Distillation (The Critical Step):

-

Transfer the aqueous suspension to a large flask set up for steam distillation.

-

Pass vigorous steam through the mixture.[2]

-

Observation: Bright yellow crystals will codistill with the water. These are the 2-chloro-6-nitroaniline .

-

Continue distillation until the distillate runs clear (approx. 2-3 L).

-

Note: The residue in the boiling flask contains the non-volatile 4-nitro isomer.

-

-

Isolation: Cool the distillate to 5°C. Filter the yellow needles, wash with cold water, and dry in a vacuum oven at 40°C.

-

Expected Yield: ~30-35% (approx. 20-23 g).

-

Identity Check: Melting Point ~95-96°C.

-

Protocol B: The Sandmeyer Transformation

Objective: Conversion of the amine to the bromide.

Reagents:

-

2-Chloro-6-nitroaniline (17.25 g, 100 mmol)

-

Sodium Nitrite (NaNO₂, 7.6 g, 110 mmol)

-

Copper(I) Bromide (CuBr, 15.8 g, 110 mmol) - Must be fresh or purified.

-

Hydrobromic Acid (48% HBr)[2]

Procedure:

-

Diazotization:

-

In a 500 mL flask, suspend the amine (17.25 g) in 48% HBr (100 mL). Cool to 0–5°C .[1][4]

-

Dissolve NaNO₂ (7.6 g) in water (30 mL). Add this solution dropwise to the amine suspension.

-

Endpoint: The solid amine should dissolve, forming a clear orange/brown solution of the diazonium salt. Stir for 20 mins at 0°C.

-

-

Sandmeyer Reaction:

-

In a separate 1L flask, dissolve CuBr (15.8 g) in 48% HBr (50 mL) and heat to 70°C .

-

Addition: Transfer the cold diazonium solution slowly (via dropping funnel) into the hot CuBr solution.

-

Safety: Nitrogen gas will evolve vigorously. Ensure proper venting.

-

Stir at 80°C for 30 minutes after addition is complete.

-

-

Workup:

-

Cool to RT and dilute with water (500 mL).

-

Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Wash combined organics with sat.[5] NaHCO₃ (to remove acid) and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 95:5).

-

Data Summary & Validation

Physicochemical Properties Table

| Property | Value | Notes |

| Formula | C₆H₃BrClNO₂ | MW: 236.45 g/mol |

| Appearance | Pale yellow solid | Crystalline needles |

| Melting Point | 57–60°C | Distinct from precursors |

| Yield (Step 2) | 60–70% | Typical lab scale |

Analytical Validation (¹H NMR) Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.84 | Doublet (d) | 1H | H-4 (Ortho to NO₂) |

| 7.71 | Doublet (d) | 1H | H-6 (Ortho to Br) |

| 7.27 | Doublet of Doublets (dd) | 1H | H-5 (Meta to both) |

Interpretation: The coupling pattern confirms the 1,2,3-substitution. The absence of a broad singlet (NH₂) confirms the success of the Sandmeyer reaction.

References

-

ChemicalBook. (2025). 1-Bromo-2-chloro-3-nitrobenzene Spectral Data and Synthesis. Retrieved from

-

Organic Syntheses. (1955). o-Chlorobromobenzene (General Sandmeyer Protocol). Org.[2][6][7][8] Syn. Coll. Vol. 3, 200. Retrieved from

-

BenchChem. (2025).[4][9] Synthesis of Halogenated Nitrobenzenes via Sandmeyer Reaction.[1][4][7] Retrieved from

-

PubChem. (2025).[10] Compound Summary: 1-Bromo-2-chloro-3-nitrobenzene.[5][10][11] National Library of Medicine. Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. datapdf.com [datapdf.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]

- 6. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR [m.chemicalbook.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]

High-Purity Purification of 1-Bromo-2-chloro-3-nitrobenzene via Recrystallization

Application Note & Protocol | Doc ID: AN-BCNB-001

Abstract & Strategic Overview

1-Bromo-2-chloro-3-nitrobenzene (CAS: 3970-37-4) is a critical halogenated nitroaromatic intermediate, widely utilized in the synthesis of pharmacophores (e.g., benzodiazepinone derivatives) and agrochemicals.[1] Its synthesis—often via nitration of 2-chlorobromobenzene or Hunsdiecker-type reactions—frequently yields a mixture of regioisomers (e.g., the 4-nitro or 6-nitro isomers) and unreacted starting materials.

Achieving pharmaceutical-grade purity (>99%) requires a rigorous recrystallization strategy that exploits the subtle differences in crystal lattice energy and solubility between the target 1,2,3-substitution pattern and its isomers. This guide details a validated protocol using a polarity-tuned solvent system , specifically addressing the challenge of "oiling out" common to low-melting nitroaromatics.

Compound Profile & Physicochemical Properties

Understanding the thermal and solubility profile is the prerequisite for successful purification.

| Property | Value | Critical Note |

| CAS Number | 3970-37-4 | |

| Molecular Formula | C₆H₃BrClNO₂ | |

| Molecular Weight | 236.45 g/mol | |

| Melting Point (MP) | 57–60 °C | High Risk: Low MP increases susceptibility to "oiling out" (liquid-liquid phase separation) before crystallization. |

| Boiling Point | ~290 °C | |

| Appearance | Pale yellow to yellow crystalline solid | Color intensity often correlates with nitro-isomer impurities. |

| Solubility (High) | Ethanol, Methanol, Ethyl Acetate, Benzene | Good solvents for dissolution. |

| Solubility (Low) | Water, Cold Hexane | Anti-solvents for yield maximization. |

Solvent System Selection Logic

For 1-Bromo-2-chloro-3-nitrobenzene, a single-solvent system often fails to provide the necessary selectivity against isomers. We utilize a Binary Solvent System (Solvent/Anti-Solvent) .

-

Primary Solvent (Ethanol or Methanol): The nitro group interacts favorably with the hydroxyl group via dipole-dipole interactions, ensuring high solubility at elevated temperatures.

-

Anti-Solvent (Water): Increases the polarity of the bulk medium, forcing the hydrophobic halogenated aromatic out of solution. Water also has a steep solubility curve for this compound, maximizing recovery.

Why not Hexane/Ethyl Acetate? While effective for silica columns, non-polar solvents often yield lower recovery rates for nitro-compounds due to high solubility even at low temperatures.

Decision Matrix: Solvent Choice

-

Scenario A (Standard Purity <95%): Use Ethanol (95%) .

-

Scenario B (High Impurity/Isomers): Use Methanol/Water (Graded precipitation) .

Experimental Protocol: Recrystallization

Safety Warning: Nitroaromatics are toxic and potential skin sensitizers. Perform all operations in a fume hood. Wear nitrile gloves and safety goggles.

Phase 1: Dissolution

-

Weighing: Place 10.0 g of crude 1-Bromo-2-chloro-3-nitrobenzene into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 30 mL of Ethanol (95%) .

-

Heating: Place the flask on a hot plate with a magnetic stirrer. Heat gently to 50–55°C .

-

Expert Tip: Do not boil the solvent vigorously (BP 78°C) as the compound melts at ~58°C. If the compound melts before dissolving, it forms an oil layer (oiling out). Ideally, dissolve the solid below its melting point if possible, or ensure rapid dissolution at the melting point.

-

-

Saturation: If the solid does not dissolve completely, add warm ethanol in 5 mL increments until a clear yellow solution is obtained.

-

Note: If insoluble black specks remain, these are mechanical impurities. Perform a hot filtration through a pre-warmed glass funnel with fluted filter paper.

-

Phase 2: Crystallization (The Critical Step)

-

Initial Cooling: Remove the flask from heat and place it on a cork ring. Allow it to cool to room temperature undisturbed.

-

Anti-Solvent Addition (Optional but Recommended): If no crystals form by 30°C:

-

Add warm Water dropwise with gentle swirling until a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of ethanol to clear the solution.

-

-

Seeding: Add a single seed crystal of pure 1-Bromo-2-chloro-3-nitrobenzene. This provides a nucleation site and prevents super-cooling/oiling.

-

Deep Cooling: Once room temperature is reached and crystallization has initiated, place the flask in an ice-water bath (0–4°C) for 1 hour.

-

Caution: Do not plunge the hot flask directly into ice; rapid cooling traps impurities.

-

Phase 3: Collection and Drying

-

Filtration: Collect the crystals using vacuum filtration on a Büchner funnel.

-

Washing: Wash the filter cake with 10–15 mL of ice-cold 50% Ethanol/Water . This removes surface mother liquor containing dissolved isomers.

-

Drying: Dry the crystals in a vacuum oven at 35°C (well below the MP of 57°C) for 4–6 hours. Alternatively, air dry in a desiccator.

Process Visualization (Workflow)

Figure 1: Decision-logic flowchart for the recrystallization of low-melting nitroaromatics.

Troubleshooting & Optimization

The most common failure mode for this compound is oiling out , where the product separates as a supercooled liquid rather than a solid.

| Observation | Root Cause | Corrective Action |

| Oiling Out | Solution temperature > MP of solvated solid; Cooling too fast. | Reheat to dissolve oil.[2] Add slightly more ethanol. Cool very slowly. Scratch the glass to induce nucleation.[2] |

| Low Yield | Too much solvent used; Compound too soluble in Ethanol. | Concentrate the mother liquor by rotary evaporation (max 40°C) and repeat crystallization. Or, increase the ratio of Water (Anti-solvent). |

| Impure Product (Wrong MP) | Isomers co-crystallized. | Recrystallize again using Methanol instead of Ethanol. Methanol often offers different selectivity for regioisomers. |

| Colored Impurities | Oxidation byproducts. | Add activated charcoal (1% w/w) during the hot dissolution step, stir for 5 mins, then hot filter. |

Analytical Validation

Trust but verify. Ensure the purified material meets specifications before use in downstream synthesis.

-

Melting Point: Sharp range between 58–60°C . A range >2°C indicates isomer contamination.

-

HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Acetonitrile : Water (60:40 Isocratic).

-

Detection: UV @ 254 nm.

-

Target: >99.0% Area under curve.

-

-

1H-NMR (CDCl₃): Verify regioisomer removal.

-

Look for the specific splitting pattern of the 1,2,3-substituted ring (typically two doublets and a triplet or doublet of doublets depending on field strength).

-

Impurity Check: 1-bromo-4-chloro-2-nitrobenzene will show different coupling constants (para/ortho vs meta/ortho).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene. Retrieved from [Link]

-

ScienceMadness. (2011). Discussion on Synthesis and Purification of Bromonitrobenzenes. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents for Recrystallization - General Estimation of Influence of Particular Moieties. Retrieved from [Link]

Sources

Application Note: Site-Selective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-3-nitrobenzene

Executive Summary

This technical guide details the optimized protocols for utilizing 1-Bromo-2-chloro-3-nitrobenzene (CAS 3970-37-4) as an electrophile in Suzuki-Miyaura cross-coupling reactions. This scaffold presents a unique "1,2,3-trisubstituted" challenge, characterized by significant steric crowding and competing electrophilic sites (C-Br vs. C-Cl).

The core objective of this workflow is to achieve exclusive chemoselectivity , coupling at the C1-Bromine position while preserving the C2-Chlorine for subsequent orthogonal functionalization. By leveraging the electronic activation provided by the C3-Nitro group and the intrinsic reactivity difference between aryl bromides and chlorides (

Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7][8]

Substrate Analysis

The 1-Bromo-2-chloro-3-nitrobenzene molecule is a dense functionality array.

-

Electronic Activation: The nitro group (

) at C3 is strongly electron-withdrawing ( -

Steric Environment: The C1-Br bond is flanked by the C2-Cl atom. While less bulky than a methyl group, the chlorine atom exerts an ortho-effect that can retard the rate of oxidative addition compared to para-substituted isomers.

-

Selectivity Hierarchy: The bond dissociation energy (BDE) and oxidative addition rates dictate the reaction order:

Under controlled conditions, the C-Br bond will react exclusively.

Mechanism of Selectivity

The catalytic cycle relies on the kinetic preference of the Pd(0) species to insert into the weaker C-Br bond. The presence of the ortho-chloro substituent requires a catalyst system with sufficient steric bulk to prevent bis-coordination (which slows reaction) but high activity to overcome the steric barrier of the substrate itself.

Figure 1: Reaction pathway logic demonstrating the kinetic preference for C-Br insertion.

Experimental Protocols

Standard Protocol: Chemoselective C-Br Coupling

This protocol is optimized for coupling aryl boronic acids to the C1-Br position.

Reagents:

-

Substrate: 1-Bromo-2-chloro-3-nitrobenzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) OR -

Base:

(2.0 M aqueous solution, 2.5 equiv) -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

-

Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge 1-Bromo-2-chloro-3-nitrobenzene (1.0 equiv) and the Aryl Boronic Acid (1.1 equiv).

-

Degassing (Solids): Cap the vial and purge with inert gas (Ar/N2) for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (

concentration relative to substrate) via syringe. -

Catalyst Addition: Under a positive pressure of inert gas, add the Pd catalyst (e.g.,

, 5 mol%). -

Base Addition: Add the degassed aqueous

solution (2.5 equiv). -

Reaction: Heat the mixture to 80°C . Note: Do not exceed 100°C initially to prevent activation of the C-Cl bond.

-

Monitoring (Self-Validating Step):

-

T = 2 hours: Check via TLC or LC-MS.

-

Success Criteria: Disappearance of the starting material (SM) peak.

-

Isotope Validation: The SM has a complex Br+Cl isotope pattern. The product should exhibit only the characteristic Chlorine isotope pattern (

).

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Advanced Protocol: Overcoming Steric Stalls

If the standard protocol yields low conversion due to the steric bulk of the boronic acid or the ortho-chloro group, switch to a highly active catalyst system utilizing bulky, electron-rich phosphine ligands.

Optimized System:

-

Pre-catalyst:

(2 mol%) -

Ligand: S-Phos or X-Phos (4-8 mol%)

-

Rationale: Buchwald ligands (S-Phos/X-Phos) are designed to facilitate oxidative addition in hindered substrates and promote reductive elimination.

-

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1) at 90°C.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Variable | Standard Condition | Optimized (Steric) | Risk Factor |

| Catalyst | Homocoupling of Boronic Acid | ||

| Solvent | Dioxane/Water | Toluene/Water | Solubility of Nitro compounds |

| Temp | 80°C | 90-100°C | C-Cl Activation (Over-reaction) |

| Time | 4-12 Hours | 2-6 Hours | Catalyst Deactivation |

Troubleshooting Guide

Problem: Significant amount of homocoupled boronic acid observed.

-

Cause: Oxidative addition to the crowded bromide is too slow; oxygen present in the system.

-

Solution: Degas solvents more rigorously (freeze-pump-thaw). Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the oxidative addition complex.

Problem: Reaction stalls at 50% conversion.

-

Cause: Catalyst death or steric inhibition.

-

Solution: Add a second portion of catalyst (1-2 mol%) after 4 hours. Switch to S-Phos ligand system.

Problem: Observation of bis-coupled product (reaction at Cl).

-

Cause: Temperature too high or ligand is too active (e.g., using

). -

Solution: Lower temperature to 60-70°C. Ensure stoichiometry of boronic acid is strictly 1.0-1.1 equiv.

Workflow Visualization

Figure 2: Decision tree for selecting the optimal catalytic system based on coupling partner sterics.

References

-

General Mechanism & Selectivity: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95, 2457–2483.[2]

-

Reactivity of Polyhalogenated Arenes: Littke, A. F.; Fu, G. C.[3] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122, 4020–4028.[3]

-

Nitroarene Activation: Rao, H.; Fu, H.; Jiang, Y.; Zhao, Y. "Easy Copper-Catalyzed Synthesis of Primary Aromatic Amines by Coupling Aromatic Boronic Acids with Aqueous Ammonia at Room Temperature." Angewandte Chemie International Edition, 2009 , 48, 1114–1116. (Context on nitro-group electronic effects in couplings).

-

Substrate Data (1-Bromo-2-chloro-3-nitrobenzene): PubChem Compound Summary for CID 22736053.

-

Ligand Effects (S-Phos/X-Phos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696.

Sources

optimization of reaction conditions for 1-Bromo-2-chloro-3-nitrobenzene

Welcome to the Advanced Synthesis Support Hub. Ticket ID: OPT-3970-35-2 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Golden Route" Selection

User Query: "I am attempting to synthesize 1-Bromo-2-chloro-3-nitrobenzene. Direct nitration of 1-bromo-2-chlorobenzene is yielding inseparable mixtures. How do I optimize for the 3-nitro isomer?"

Technical Diagnosis: Direct nitration of 1-bromo-2-chlorobenzene is mechanistically flawed for accessing the 3-nitro isomer. Halogens (Br/Cl) are ortho/para directors.[1]

-

Para to Br (Position 4): Major product.

-

Para to Cl (Position 5): Secondary major product.

-

Position 3 (Target): This position is ortho to the Chlorine and meta to the Bromine. It is sterically crowded and electronically disfavored.[1]

The Solution:

You must utilize a Sandmeyer Strategy .[2] The only reliable method to force this substitution pattern is to start with 2-chloro-3-nitroaniline and convert the amine (

Optimized Protocol: The Sandmeyer Sequence

Phase A: Diazotization (The Critical Step)

Objective: Convert 2-chloro-3-nitroaniline into the diazonium salt without thermal decomposition.

-

Reagents:

-

Substrate: 2-Chloro-3-nitroaniline (1.0 equiv)

-

Acid: 48%

(2.5 - 3.0 equiv) or -

Nitrosating Agent:

(1.1 equiv, aqueous solution) -

Solvent: Water/Acetic Acid (if solubility is poor)

-

-

Protocol:

-

Slurry Formation: Suspend the aniline in

(or -

Cryogenic Control: Cool the mixture to

. Do not rely on ambient ice baths; use an internal thermometer. -

Nitrite Addition: Add

dropwise sub-surface.-

Optimization: Maintain internal temp

. Exotherms above

-

-

Endpoint Check: The mixture should turn clear(er). Verify excess nitrous acid using Starch-Iodide paper (instant blue/black).

-

Phase B: Sandmeyer Substitution

Objective: Replace

-

Reagents:

-

Catalyst:

(0.5 - 1.0 equiv). Note: -

Solvent: 48%

.[3]

-

-

Protocol:

-

Catalyst Prep: Dissolve

in -

Transfer: Slowly transfer the cold diazonium solution into the hot copper solution.

-

Why? Adding hot copper to cold diazo risks accumulation of unreacted species and potential "runaway" nitrogen evolution. Adding cold-to-hot ensures immediate reaction of the diazo species as it enters the vessel.

-

-

Workup: Steam distillation is the gold standard for purifying halo-nitrobenzenes to remove inorganic copper salts and tars.

-

Troubleshooting & Optimization Logic

Visual Workflow: The Sandmeyer Pathway

The following diagram illustrates the critical decision points and chemical pathways.

Caption: Flowchart detailing the critical control points in the Sandmeyer synthesis of 1-Bromo-2-chloro-3-nitrobenzene.

Troubleshooting Guide (FAQ Format)

| Issue | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Decomposition of diazonium salt before substitution. | Check Temperature: Ensure the diazo mix stays |

| Product is Red/Brown | Azo coupling (Diazonium reacting with unreacted aniline). | Acid Stoichiometry: Ensure the reaction is strongly acidic ( |

| No Reaction / No Gas | Inactive Catalyst. | Regenerate CuBr: If your |

| Violent Foaming | Rate of addition too fast. | Dosing Control: The substitution releases |

Advanced Optimization: Regiocontrol Visualization

Why does direct nitration fail? The diagram below explains the electronic conflict that necessitates the Sandmeyer route.

Caption: Regioselectivity map showing why direct nitration favors positions 4 and 5, making the Sandmeyer route essential for Position 3.

References

-

ChemicalBook. (2025).[4] Synthesis of 1-bromo-2-chloro-3-nitrobenzene from 2-chloro-3-nitrobenzoic acid (via Hunsdiecker/Sandmeyer precursors). Retrieved from

-

Organic Chemistry Portal. (2017). Sandmeyer Reaction: Mechanism and Recent Developments. Retrieved from

-

Org. Synth. (1928).[5] m-Bromonitrobenzene (General Sandmeyer Protocol).[6]Organic Syntheses, Coll.[6] Vol. 1, p.123. Retrieved from

-